![molecular formula C24H24ClN3O5 B236856 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
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Overview
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide, commonly known as FCPR03, is a novel small molecule that has shown promising results in various scientific research applications. It belongs to the class of benzamide derivatives and has been synthesized using a variety of methods.
Mechanism of Action
The exact mechanism of action of FCPR03 is not fully understood. However, it has been shown to target various molecular pathways involved in disease progression. FCPR03 has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects
FCPR03 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce inflammation, and protect against oxidative stress. FCPR03 has also been found to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders. Additionally, FCPR03 has been found to have low toxicity, making it a promising candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of FCPR03 is its low toxicity, making it a safe candidate for therapeutic applications. It has also been found to have good stability and solubility, making it easy to handle in lab experiments. However, one limitation of FCPR03 is its limited availability, making it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for FCPR03 research. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, future research could focus on improving the synthesis method of FCPR03 to increase its availability for large-scale experiments.
Conclusion
In conclusion, FCPR03 is a novel small molecule that has shown promising results in various scientific research applications. It has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. FCPR03 has been found to have low toxicity, good stability, and solubility, making it a safe and easy-to-handle candidate for lab experiments. Future research could focus on studying its potential as a therapeutic agent for various diseases and improving its synthesis method to increase its availability.
Synthesis Methods
FCPR03 has been synthesized using different methods, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by reaction with 3-chloro-4-(2-furoyl)piperazine and 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-chloro-4-(2-furoyl)piperazine, followed by reaction with 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. The synthesized compound has been characterized using various techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
FCPR03 has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. FCPR03 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FCPR03 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide |
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Molecular Formula |
C24H24ClN3O5 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H24ClN3O5/c1-31-18-12-16(13-19(15-18)32-2)23(29)26-17-5-6-21(20(25)14-17)27-7-9-28(10-8-27)24(30)22-4-3-11-33-22/h3-6,11-15H,7-10H2,1-2H3,(H,26,29) |
InChI Key |
FANCPZIUIXSVCL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
Origin of Product |
United States |
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